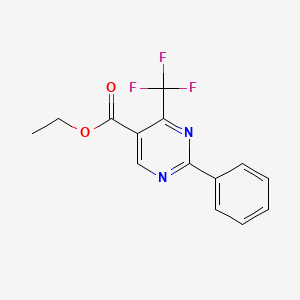

Ethyl 2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxylate

Overview

Description

Ethyl 2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxylate is a chemical compound with the molecular formula C14H11F3N2O2 It is a pyrimidine derivative, characterized by the presence of a trifluoromethyl group at the 4-position and a phenyl group at the 2-position

Mechanism of Action

Target of Action

Pyrimidine derivatives have been studied for their neuroprotective and anti-neuroinflammatory properties . They have shown promising results in human microglia and neuronal cell models .

Mode of Action

Related pyrimidine derivatives have shown to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . They also reduced the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Biochemical Pathways

Related pyrimidine derivatives have shown to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .

Result of Action

Related pyrimidine derivatives have shown promising neuroprotective and anti-inflammatory properties .

Action Environment

It is known that this compound is harmful to water bodies and should be prevented from contacting groundwater, waterways, or sewage systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl cyanoacetate with benzaldehyde to form ethyl 2-phenylacrylate, which is then subjected to cyclization with trifluoroacetic anhydride and ammonium acetate to yield the desired pyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.

Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different substituents at the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyrimidine N-oxides, while reduction can produce dihydropyrimidines.

Scientific Research Applications

Synthesis of Ethyl 2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxylate

The synthesis of this compound typically involves the following methods:

- Condensation Reactions : The compound can be synthesized through condensation reactions involving pyrimidine derivatives and phenyl compounds.

- Trifluoromethylation : The introduction of the trifluoromethyl group is often achieved via metal-catalyzed reactions, which enhance the reactivity and selectivity of the resulting compounds.

Biological Activities

This compound exhibits various biological activities:

- Antitumor Activity : Research indicates that derivatives of pyrimidine compounds, including this one, show significant anticancer properties. They inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation .

- Agrochemical Applications : The compound has been explored for its potential as an agrochemical agent. Its fluorinated structure contributes to enhanced efficacy against pests and diseases in crops .

Medicinal Chemistry Applications

The incorporation of the trifluoromethyl group significantly influences the pharmacological properties of compounds:

- Pharmaceutical Development : this compound serves as a scaffold for developing new drugs targeting various diseases. Its derivatives are being studied for their roles as inhibitors in critical biological pathways .

Case Study 1: Anticancer Properties

A study demonstrated that derivatives of this compound showed promising results in inhibiting cancer cell lines. The mechanism involved modulation of key signaling pathways that regulate cell growth and apoptosis .

Case Study 2: Agrochemical Efficacy

In agricultural studies, formulations containing this compound exhibited superior pest control compared to traditional pesticides. This was attributed to its enhanced penetration and persistence in plant systems .

Comparative Data Table

| Property | This compound | Other Pyrimidine Derivatives |

|---|---|---|

| Antitumor Activity | Significant inhibition of tumor growth | Variable |

| Agrochemical Efficacy | High effectiveness against pests | Moderate |

| Synthesis Complexity | Moderate complexity due to trifluoromethylation | Varies |

| Market Approval Status | Under investigation for pharmaceutical applications | Several approved |

Comparison with Similar Compounds

Similar Compounds

- Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate

- Ethyl 2-phenyl-4-methylpyrimidine-5-carboxylate

- Ethyl 2-phenyl-4-(difluoromethyl)pyrimidine-5-carboxylate

Uniqueness

Ethyl 2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various applications, particularly in medicinal chemistry where such characteristics are desirable for drug development .

Biological Activity

Ethyl 2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of neuroprotection, anti-inflammation, and anticancer properties. This article delves into the biological activity of this compound, highlighting research findings, mechanisms of action, and relevant case studies.

Overview of Biological Properties

Recent studies have identified This compound as a promising candidate for various therapeutic applications. The compound has been noted for its ability to modulate critical biochemical pathways associated with inflammation and cellular apoptosis.

Key Biological Activities

- Neuroprotective Effects : The compound exhibits neuroprotective properties by inhibiting nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in LPS-stimulated human microglia cells. This inhibition is crucial in reducing neuroinflammation and protecting neuronal cells from damage .

- Anti-inflammatory Activity : Similar pyrimidine derivatives have demonstrated the ability to inhibit endoplasmic reticulum (ER) stress and apoptosis markers such as cleaved caspase-3, further supporting their role in anti-inflammatory pathways.

- Anticancer Potential : Research has indicated that compounds with similar structures can inhibit cancer cell proliferation. For instance, studies on related pyrimidine derivatives have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 and MDA-MB-231 .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Inflammatory Pathways : The compound's ability to inhibit NF-kB signaling pathways plays a pivotal role in its anti-inflammatory effects. By blocking this pathway, the compound reduces the expression of pro-inflammatory cytokines .

- Modulation of Apoptotic Pathways : this compound has been shown to affect apoptotic signaling, specifically through the downregulation of ER stress markers and apoptosis-related proteins .

- Impact on Cellular Proliferation : The compound's structural characteristics allow it to interact with various cellular targets, leading to altered cell cycle progression and reduced viability in cancerous cells .

Case Studies

Several studies have explored the biological activity of this compound:

Study 1: Neuroprotective and Anti-inflammatory Properties

A study evaluated a series of pyrimidine derivatives, including this compound, for their neuroprotective effects using human neuronal cell lines. Results indicated a significant reduction in apoptosis markers and inflammatory cytokines when treated with these compounds, suggesting their potential utility in treating neurodegenerative diseases .

Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of related pyrimidine derivatives. The study reported IC50 values ranging from to against MCF-7 cells, demonstrating superior growth inhibition compared to standard chemotherapy agents like 5-Fluorouracil . This highlights the potential for this compound in cancer therapeutics.

Data Summary

Properties

IUPAC Name |

ethyl 2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3N2O2/c1-2-21-13(20)10-8-18-12(9-6-4-3-5-7-9)19-11(10)14(15,16)17/h3-8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCELIATZYRALPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1C(F)(F)F)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24821665 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.